molecular formula C18H18N4 B3335851 5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole CAS No. 14468-52-1

5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole

Cat. No.: B3335851
CAS No.: 14468-52-1
M. Wt: 290.4 g/mol
InChI Key: AYLFRALKOSNVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole: is a chemical compound known for its unique structure and properties. It belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two benzimidazole rings connected by a single bond, with four methyl groups attached to the 5 and 6 positions of each ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole typically involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with an appropriate aldehyde or ketone. One common method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with hexachloropropene under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The methyl groups attached to the benzimidazole rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .

Medicine: In medicine, derivatives of benzimidazole compounds are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. While specific applications of 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole in medicine are still under investigation, its structural features suggest potential therapeutic uses.

Industry: Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole exerts its effects involves interactions with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

Comparison with Similar Compounds

  • 1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-
  • 1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-
  • (1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene

Uniqueness: 5,5’,6,6’-tetramethyl-1H,1’H-2,2’-bibenzimidazole is unique due to its specific substitution pattern and the presence of two benzimidazole rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-9-5-13-14(6-10(9)2)20-17(19-13)18-21-15-7-11(3)12(4)8-16(15)22-18/h5-8H,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFRALKOSNVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=NC4=C(N3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304026
Record name 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14468-52-1
Record name NSC163940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5',6,6'-Tetramethyl-1H,1'H-2,2'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5',6,6'-TETRAMETHYL-2,2'-BIBENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Reactant of Route 2
5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Reactant of Route 3
5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Reactant of Route 4
5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Reactant of Route 5
5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole
Reactant of Route 6
5,5',6,6'-tetramethyl-1H,1'H-2,2'-bibenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.